![molecular formula C24H40NOPS B12509765 N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is notable for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. Its unique structure, which includes a phosphanyl group and a sulfinamide moiety, allows it to act as an effective ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced through a reaction between dicyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.
Attachment of the Sulfinamide Moiety: The sulfinamide group is then attached to the aryl phosphine intermediate through a nucleophilic substitution reaction using a sulfinamide reagent.
Final Assembly: The final compound is assembled by coupling the phosphanyl and sulfinamide intermediates under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the dicyclohexylphosphanyl and sulfinamide intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.
Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphanyl group.
Amines: Resulting from the reduction of the sulfinamide moiety.
Substituted Sulfinamides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a tool for probing biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials, where chiral purity is essential.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the ligand induces asymmetry in the reaction products, leading to the formation of enantiomerically enriched compounds. The molecular targets include transition metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfonamide
Uniqueness
N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of a dicyclohexylphosphanyl group and a sulfinamide moiety. This combination provides a distinct steric and electronic environment that enhances its effectiveness as a chiral ligand in asymmetric catalysis. Compared to similar compounds, it offers improved selectivity and efficiency in catalytic processes, making it a valuable tool in the synthesis of chiral molecules.
Propiedades
Fórmula molecular |
C24H40NOPS |
|---|---|
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
N-[1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3 |
Clave InChI |
XYSPJOWKDNSCGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
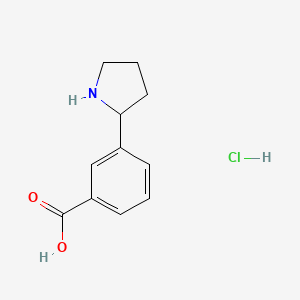
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
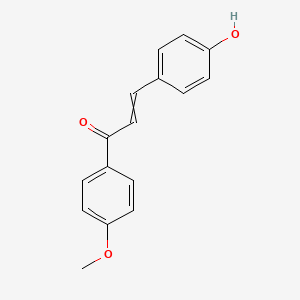

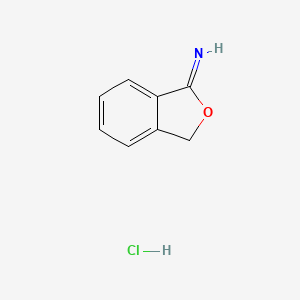

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
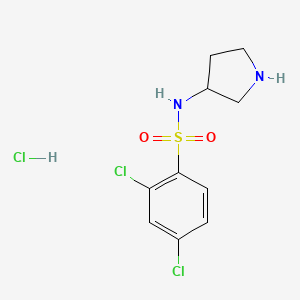
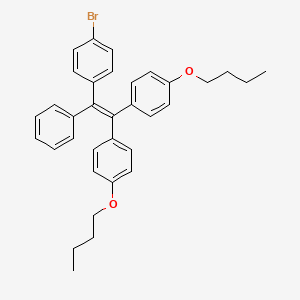
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
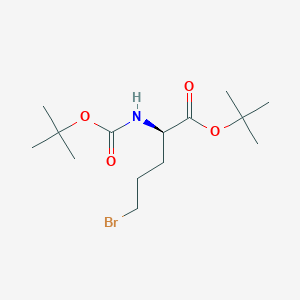
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
